4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol
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Overview
Description
4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol is an organic compound belonging to the furan class of heterocyclic compounds It is characterized by a furan ring with various substituents, including methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanal, while reduction may produce this compound.
Scientific Research Applications
4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flavors and fragrances due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its use, such as antimicrobial or antioxidant applications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another similar compound with a different substitution pattern on the furan ring.
Uniqueness
4,5-Dihydro-2,4-dimethyl-5-methoxy-3-furanmethanol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
124186-13-6 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(2-methoxy-3,5-dimethyl-2,3-dihydrofuran-4-yl)methanol |
InChI |
InChI=1S/C8H14O3/c1-5-7(4-9)6(2)11-8(5)10-3/h5,8-9H,4H2,1-3H3 |
InChI Key |
HXZXPTXZYXERFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=C1CO)C)OC |
Origin of Product |
United States |
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